Z-Phe-Arg-PNA

Protease substrate specificity Cathepsin profiling Enzyme screening

Ideal chromogenic substrate for high-throughput inhibitor screening against cathepsins B, K, L, S, papain, trypsin, and plasma kallikrein. Cleavage releases pNA measurable at 405–410 nm with defined ε410=8800 M⁻¹cm⁻¹ for absolute quantification. Enables differential serine protease measurement in crude extracts when combined with class-specific inhibitors. Bulk pricing available; inquire for custom amounts.

Molecular Formula C29H33N7O6
Molecular Weight 575.6 g/mol
Cat. No. B12384320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Phe-Arg-PNA
Molecular FormulaC29H33N7O6
Molecular Weight575.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C29H33N7O6/c30-28(31)32-17-7-12-24(26(37)33-22-13-15-23(16-14-22)36(40)41)34-27(38)25(18-20-8-3-1-4-9-20)35-29(39)42-19-21-10-5-2-6-11-21/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,33,37)(H,34,38)(H,35,39)(H4,30,31,32)/t24-,25-/m0/s1
InChIKeySNRRZRWIWHSYLU-DQEYMECFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Phe-Arg-PNA: A Versatile Chromogenic Substrate for Cysteine and Serine Protease Assays


Z-Phe-Arg-PNA (benzyloxycarbonyl-phenylalanyl-arginine-p-nitroanilide) is a synthetic chromogenic peptide substrate widely employed for the detection and quantification of proteolytic enzyme activity, particularly cysteine cathepsins (B, K, L, S) and papain, as well as serine proteases such as trypsin and plasma kallikrein . Upon enzymatic cleavage at the Arg-pNA bond, it releases p-nitroaniline (pNA), which can be monitored spectrophotometrically at 405–410 nm (ε410 = 8800 M⁻¹cm⁻¹), facilitating straightforward kinetic analysis and inhibitor screening . The compound's Z-group (benzyloxycarbonyl) protects the N-terminus, enhancing stability and ensuring that cleavage occurs specifically at the intended scissile bond .

Why Z-Phe-Arg-PNA Cannot Be Interchanged with Other Chromogenic Substrates


Protease substrate selection is highly sequence-dependent; the amino acid residues at the P1 (Arg) and P2 (Phe) positions directly dictate enzyme recognition and catalytic efficiency [1]. For instance, substituting Phe with Arg yields Z-Arg-Arg-pNA, which exhibits a distinct preference for cathepsin B over other cathepsins, while Z-Phe-Arg-pNA is cleaved by a broader range of cysteine and serine proteases [2]. Similarly, replacing the chromogenic pNA group with a fluorogenic AMC moiety (Z-Phe-Arg-AMC) drastically alters detection sensitivity and instrumentation requirements, despite identical peptide sequence [3]. Such structural differences preclude simple substitution; assay reproducibility, sensitivity, and enzyme profiling depend on the precise substrate composition. The following evidence demonstrates where Z-Phe-Arg-PNA offers quantifiable, verifiable differentiation relative to its closest analogs.

Quantitative Differentiation Evidence: Z-Phe-Arg-PNA vs. Closest Analogs


Comparative Enzyme Specificity: Z-Phe-Arg-PNA Exhibits Broader Reactivity than Z-Arg-Arg-pNA

Z-Phe-Arg-PNA is cleaved by multiple cysteine cathepsins (B, K, L, S) and papain, as well as serine proteases trypsin and plasma kallikrein . In contrast, Z-Arg-Arg-pNA demonstrates higher selectivity, being primarily a substrate for cathepsin B . This differential specificity enables Z-Phe-Arg-PNA to serve as a general screening substrate for a broader range of proteolytic activities, whereas Z-Arg-Arg-pNA is more suitable for cathepsin B-specific assays [1].

Protease substrate specificity Cathepsin profiling Enzyme screening

Chromogenic Detection Sensitivity: Z-Phe-Arg-PNA Provides Quantifiable Absorbance Readout with Defined Extinction Coefficient

Z-Phe-Arg-PNA releases p-nitroaniline (pNA) upon cleavage, which exhibits an extinction coefficient of ε410 = 8800 M⁻¹cm⁻¹, enabling precise quantification of enzymatic activity using standard spectrophotometers . Fluorogenic analogs like Z-Phe-Arg-AMC offer higher intrinsic sensitivity (typically 10–100 fold lower detection limits) due to fluorescence, but require specialized plate readers and are susceptible to photobleaching and autofluorescence interference [1][2]. The chromogenic readout of Z-Phe-Arg-PNA is inherently more robust and accessible for routine laboratory use.

Chromogenic substrate Spectrophotometry Enzyme kinetics

Selectivity Profile: Z-Phe-Arg-PNA is Cleaved by Both Cysteine and Serine Proteases, Unlike Glutamine-Containing Substrates

Z-Phe-Arg-PNA is hydrolyzed by both cysteine peptidases (cathepsins B, K, L, S, papain) and serine proteases (trypsin, plasma kallikrein) . In contrast, Glp-Phe-Gln-pNA demonstrates strict selectivity for cysteine peptidases of the C1 papain family and is not cleaved by serine trypsin-like peptidases [1][2]. This difference in selectivity makes Z-Phe-Arg-PNA a broader-spectrum substrate suitable for general protease activity monitoring, whereas Glp-Phe-Gln-pNA is employed when discrimination between cysteine and serine activities is required.

Cysteine peptidase Serine protease Substrate selectivity

Kinetic Characterization: Z-Phe-Arg-PNA Exhibits a Defined Michaelis Constant (Km) with Recombinant Barley Endoprotease B2

Z-Phe-Arg-PNA has been kinetically characterized with recombinant HvEPB2ΔC (barley endoprotease B2), displaying first-order kinetics and a Michaelis constant (Km) of 12.37 μM [1]. This value provides a benchmark for substrate affinity in plant cysteine protease studies and enables cross-study comparisons of enzyme-substrate interactions. While direct kinetic data for structurally analogous substrates (e.g., Z-Arg-Arg-pNA) under identical conditions are not widely reported, the defined Km value for Z-Phe-Arg-PNA supports its use in quantitative enzyme assays where precise kinetic parameters are required.

Enzyme kinetics Michaelis constant Substrate affinity

Optimal Use Cases for Z-Phe-Arg-PNA in Research and Industrial Settings


Broad-Spectrum Cathepsin Activity Screening in Drug Discovery

Z-Phe-Arg-PNA is an ideal primary screening substrate for libraries of potential cathepsin inhibitors, given its ability to detect activity from cathepsins B, K, L, and S . Its chromogenic output enables rapid, high-throughput absorbance measurements using standard plate readers, facilitating efficient hit identification without the need for specialized fluorometric instrumentation [1].

Routine Quality Control of Recombinant Papain and Related Cysteine Proteases

The broad reactivity of Z-Phe-Arg-PNA with papain and other C1 family cysteine peptidases makes it a cost-effective, robust substrate for routine activity assays in production environments . The defined extinction coefficient (ε410 = 8800 M⁻¹cm⁻¹) allows for direct, absolute quantification of enzymatic activity, ensuring batch-to-batch consistency [1].

Comparative Enzymology of Plant Cysteine Endoproteases

The established kinetic parameter (Km = 12.37 μM) for Z-Phe-Arg-PNA with barley endoprotease B2 provides a valuable benchmark for studies involving plant cysteine proteases [2]. Researchers can utilize this substrate to compare substrate affinity and catalytic efficiency across homologous enzymes from different plant sources, aiding in the characterization of novel proteases.

Serine Protease Activity Assessment in Complex Biological Samples

Z-Phe-Arg-PNA is cleaved by serine proteases such as trypsin and plasma kallikrein, allowing its use in assays where both cysteine and serine protease activities are of interest . When combined with class-specific inhibitors (e.g., E-64 for cysteine proteases), the substrate enables differential measurement of serine protease activity in crude extracts [3].

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